molecular formula C10H11NO B064855 3-Isopropylfuro[2,3-b]pyridine CAS No. 182819-48-3

3-Isopropylfuro[2,3-b]pyridine

Cat. No. B064855
M. Wt: 161.2 g/mol
InChI Key: HUXPIQWLUBOYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylfuro[2,3-b]pyridine, also known as IPFP, is a heterocyclic organic compound that has been the subject of much scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of 3-Isopropylfuro[2,3-b]pyridine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the Akt and ERK signaling pathways, which are known to be involved in the development of cancer cells.

Biochemical And Physiological Effects

In addition to its potential anti-cancer activity, 3-Isopropylfuro[2,3-b]pyridine has been found to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in the development of various inflammatory diseases. Additionally, 3-Isopropylfuro[2,3-b]pyridine has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Isopropylfuro[2,3-b]pyridine in lab experiments is its potential anti-cancer activity. This compound has been shown to be effective against a number of different types of cancer cells, making it a potentially valuable tool for the development of new cancer treatments. However, one limitation of using 3-Isopropylfuro[2,3-b]pyridine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

There are a number of potential future directions for research on 3-Isopropylfuro[2,3-b]pyridine. One area of interest is the development of new synthetic methods for this compound, which may allow for the production of larger quantities of the compound for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropylfuro[2,3-b]pyridine, which may lead to the development of more effective therapeutic agents based on this compound. Finally, studies are needed to investigate the potential side effects and toxicity of this compound, which will be important for determining its safety for use in humans.

Synthesis Methods

The synthesis of 3-Isopropylfuro[2,3-b]pyridine involves the reaction of 2-methyl-3-pyridylmagnesium bromide with 2-chloro-5-isopropylfuran. This reaction is typically carried out in the presence of a palladium catalyst and a ligand such as triphenylphosphine. The resulting product is then purified using standard methods such as column chromatography.

Scientific Research Applications

3-Isopropylfuro[2,3-b]pyridine has been studied extensively for its potential applications in the field of medicinal chemistry. In particular, this compound has been shown to have activity against a number of different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-Isopropylfuro[2,3-b]pyridine has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.

properties

CAS RN

182819-48-3

Product Name

3-Isopropylfuro[2,3-b]pyridine

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-propan-2-ylfuro[2,3-b]pyridine

InChI

InChI=1S/C10H11NO/c1-7(2)9-6-12-10-8(9)4-3-5-11-10/h3-7H,1-2H3

InChI Key

HUXPIQWLUBOYSI-UHFFFAOYSA-N

SMILES

CC(C)C1=COC2=C1C=CC=N2

Canonical SMILES

CC(C)C1=COC2=C1C=CC=N2

synonyms

Furo[2,3-b]pyridine, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

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